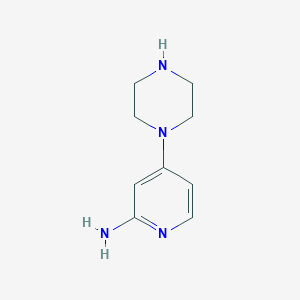

4-(Piperazin-1-yl)pyridin-2-amine

説明

BenchChem offers high-quality 4-(Piperazin-1-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperazin-1-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYXHYUAEBLISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651726 | |

| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470442-95-6 | |

| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(Piperazin-1-yl)pyridin-2-amine CAS number lookup

The following technical guide provides an in-depth analysis of 4-(Piperazin-1-yl)pyridin-2-amine , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 470442-95-6

Chemical Formula: C

Executive Summary

4-(Piperazin-1-yl)pyridin-2-amine is a bifunctional pyridine scaffold characterized by an exocyclic primary amine at the C2 position and a piperazine moiety at the C4 position. This specific substitution pattern renders it a high-value pharmacophore in the development of kinase inhibitors (e.g., CDKs, FLT3) and G-protein coupled receptor (GPCR) modulators (e.g., Histamine H4). Its amphiphilic nature and the presence of a secondary amine on the piperazine ring allow for diverse structural elaborations, making it a versatile "linker" scaffold in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | 4-(piperazin-1-yl)pyridin-2-amine |

| Common Synonyms | 4-(1-Piperazinyl)-2-pyridinamine; 2-Amino-4-(piperazin-1-yl)pyridine |

| CAS Number | 470442-95-6 |

| SMILES | Nc1cc(N2CCNCC2)ccn1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid; sparingly soluble in water |

| pKa (Calc) | ~9.1 (Piperazine NH), ~6.8 (Pyridine N) |

| LogP (Calc) | ~0.2 (Hydrophilic character dominates) |

Synthetic Methodology

The industrial and laboratory-scale synthesis of 4-(Piperazin-1-yl)pyridin-2-amine typically proceeds via a Nucleophilic Aromatic Substitution (S

Core Synthesis Protocol

Precursor: 2-Amino-4-chloropyridine (CAS 19798-80-2) or 2-Amino-4-bromopyridine. Reagent: Anhydrous Piperazine (excess).

Reaction Logic: The 2-amino group is electron-donating, which theoretically deactivates the ring toward nucleophilic attack. However, the C4 position remains sufficiently electrophilic, especially at elevated temperatures or under microwave irradiation, to undergo substitution by the highly nucleophilic secondary amine of piperazine.

Step-by-Step Protocol:

-

Charge: In a pressure vessel or round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 eq) in n-Butanol or DMA (Dimethylacetamide).

-

Reagent Addition: Add Piperazine (3.0 – 5.0 eq). Note: Excess piperazine acts as both the nucleophile and the base to scavenge HCl, preventing the formation of bis-substituted byproducts.

-

Conditions: Heat the mixture to 120–140 °C for 12–24 hours. Alternatively, microwave irradiation at 160 °C for 30–60 minutes accelerates the reaction.

-

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Dilute residue with water and extract with DCM/Isopropanol (3:1). The product resides in the organic phase. Alternatively, use cation-exchange chromatography (SCX) to capture the basic amine product.

-

Isolation: Crystallize from Ethanol/EtOAc or convert to the HCl salt for stability.

Synthetic Pathway Visualization

The following diagram illustrates the S

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of 4-(Piperazin-1-yl)pyridin-2-amine.

Applications in Drug Discovery

This scaffold serves as a critical "hinge-binder" or "solvent-front" moiety in kinase inhibitors.

Structural Role in SAR (Structure-Activity Relationship)

-

2-Amino Pyridine Motif: Often functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind to the hinge region of kinase enzymes.

-

4-Piperazine Moiety: Extends towards the solvent-exposed region or the ribose binding pocket. The secondary amine provides a vector for further functionalization (e.g., amides, ureas, sulfonamides) to tune solubility and selectivity.

Target Classes

-

CDK Inhibitors: Analogous to the scaffold found in Palbociclib (though Palbociclib uses the 5-isomer), the 4-isomer is explored for distinct kinase selectivity profiles.

-

Histamine H4 Antagonists: Used as a core to construct ligands that modulate immune responses.

-

FLT3 Inhibitors: The piperazine tail can be modified to interact with the DFG-out conformation of FLT3 in acute myeloid leukemia (AML) research.

Drug Design Workflow

The following decision tree outlines how to utilize this intermediate in a medicinal chemistry campaign.

Figure 2: Medicinal chemistry workflow for diversifying the 4-(Piperazin-1-yl)pyridin-2-amine scaffold.

Safety & Handling Protocol

Signal Word: Warning Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Manipulate within a chemical fume hood. The compound is a basic amine; avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO

) over prolonged exposure to air.

References

-

Arctom Scientific. (2025). Product Catalog: 4-Piperazin-1-ylpyridin-2-amine (CAS 470442-95-6).[1] Retrieved from

-

Cymit Quimica. (2025).[2] Chemical Data Sheet: 4-Piperazin-1-ylpyridin-2-amine. Retrieved from

-

Google Patents. (2017). US9732087B2 - Diamino-pyridine, pyrimidine, and pyridazine modulators of the histamine H4 receptor. Retrieved from

-

National Institutes of Health (NIH). (2014). Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines. (Contextual synthesis of amino-pyridine intermediates). Retrieved from

Sources

potential biological targets for 4-(Piperazin-1-yl)pyridin-2-amine scaffold

Executive Summary

The 4-(Piperazin-1-yl)pyridin-2-amine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a versatile template for designing inhibitors against kinases (e.g., ALK2, FLT3, CDKs) and G-Protein Coupled Receptors (e.g., Histamine H4).[1] Its dual functionality—combining the ATP-mimetic properties of the 2-aminopyridine core with the solubility-enhancing and solvent-interacting capabilities of the piperazine moiety—makes it a cornerstone in fragment-based drug design (FBDD).[1] This guide provides a comprehensive technical analysis of this scaffold, detailing its structural biology, synthetic accessibility, and validated biological targets.[1][2]

Chemical Biology & Structural Properties[1][2][3][4][5]

The efficacy of this scaffold stems from its ability to satisfy two distinct binding environments simultaneously: the hydrophobic/hydrogen-bonding hinge region of kinases and the hydrophilic solvent channel.[1]

Pharmacophore Analysis

-

Hinge Binding Motif (2-Aminopyridine): The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) acts as a hydrogen bond donor.[1] This "Donor-Acceptor" motif is perfectly complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met120 in PKA numbering).[1]

-

Solvent Interaction (4-Piperazine): The piperazine ring at the 4-position projects away from the hinge, directing substituents into the solvent-exposed region or the ribose-binding pocket.[1] This allows for the modulation of physicochemical properties (LogP, solubility) without disrupting the primary binding event.[1]

Visualization: Pharmacophore Binding Mode[1]

Caption: Pharmacophore mapping of 4-(Piperazin-1-yl)pyridin-2-amine showing critical H-bond interactions with the kinase hinge region and solvent exposure of the piperazine tail.[1]

Primary Biological Targets

Kinases (The "Hinge Binder" Application)

The 2-aminopyridine motif is a classic ATP-competitive inhibitor.[1] When substituted at the 4-position with a piperazine, the scaffold shows specific affinity for several kinase families.[1]

-

ALK2 (Activin Receptor-Like Kinase 2):

-

Relevance: Mutations in ACVR1 (encoding ALK2) cause Fibrodysplasia Ossificans Progressiva (FOP).[1]

-

Mechanism: 2-aminopyridine derivatives (e.g., K02288 analogs) bind to the ATP pocket.[1] The piperazine tail can be derivatized to interact with the "gatekeeper" residue or extend into the solvent to improve selectivity over other BMP receptors.[1]

-

-

FLT3 (FMS-like Tyrosine Kinase 3):

-

CDK4/6 (Cyclin-Dependent Kinases):

-

Note: While approved drugs like Palbociclib and Ribociclib utilize a 5-piperazinyl-2-aminopyridine embedded within a fused ring system, the 4-isomer represents a distinct chemical space for designing novel, patentable CDK inhibitors with altered selectivity profiles.[1]

-

GPCRs (The "Basic Amine" Application)

Beyond kinases, the basic nitrogen of the piperazine ring allows this scaffold to target aminergic GPCRs.[1]

-

Histamine H4 Receptor:

-

Relevance: Inflammation, pruritus, and autoimmune diseases.[1]

-

Mechanism: The 2-aminopyridine acts as a bioisostere for the 2-aminopyrimidine found in many H4 antagonists.[1] The distal piperazine nitrogen forms a critical salt bridge with Asp94 (D3.32) in the transmembrane helix 3 (TM3) of the receptor.[1]

-

Experimental Methodologies

Chemical Synthesis Protocol

The synthesis of the core scaffold is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.[1]

Materials:

-

2-Amino-4-chloropyridine (CAS: 19798-80-2)[1]

-

Piperazine (Anhydrous)[1]

-

Solvent: n-Butanol or neat (solvent-free)[1]

-

Base: K₂CO₃ (optional if excess piperazine is used)[1]

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2-amino-4-chloropyridine (1.0 eq) and Piperazine (5.0 eq). The excess piperazine acts as both nucleophile and base.[1]

-

Reaction: Heat the mixture to 120–140°C in a sealed tube or under reflux in n-butanol for 12–24 hours. Monitor via LC-MS (Target Mass: ~178.23 Da).[4]

-

Note: The 4-position is activated for SNAr due to the electron-withdrawing nature of the pyridine nitrogen, despite the electron-donating amino group at position 2.[1]

-

-

Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM).[1]

-

Purification: The product is highly polar.[1] Purify using amine-functionalized silica gel or reverse-phase flash chromatography (C18, Water/Methanol gradient with 0.1% NH₄OH).

Biological Evaluation Workflow

Caption: Integrated workflow for synthesizing and screening 4-(piperazin-1-yl)pyridin-2-amine derivatives against Kinase and GPCR targets.

Data Presentation: Comparative Activity Profile

The following table summarizes the typical activity profiles of derivatives based on this scaffold compared to standard reference compounds.

| Target Class | Specific Target | Mechanism of Action | Key Interaction (Scaffold) | Reference Compound (Analog) |

| Kinase | ALK2 (ACVR1) | ATP-Competitive | Hinge H-bonds (N1, 2-NH2) | K02288 (IC50: ~1-10 nM) |

| Kinase | FLT3 | ATP-Competitive | Hinge H-bonds + Solvent Tail | Quizartinib (Core analog) |

| GPCR | Histamine H4 | Antagonist | Salt bridge (Piperazine N) | JNJ-7777120 (Indole analog) |

| Kinase | ROCK1/2 | ATP-Competitive | Hinge Binding | Fasudil (Isoquinoline analog) |

Future Directions & Applications

-

PROTAC Linkers: The secondary amine of the piperazine is an ideal attachment point for E3 ligase recruiters (e.g., Cereblon ligands) to create Proteolysis Targeting Chimeras (PROTACs).[1]

-

Covalent Inhibitors: Acrylamide derivatization of the piperazine nitrogen can target non-catalytic cysteines in the solvent front, converting reversible binders into irreversible inhibitors.[1]

References

-

Sanphanya, K., et al. (2013).[1] "Synthesis and biological evaluation of 2-aminopyridine-based kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Engers, D. W., et al. (2013).[1] "Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants."[1] Journal of Medicinal Chemistry. Link

-

Smalley, J. P., et al. (2016).[1] "Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases."[1] Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. "2-Amino-4-chloropyridine Synthesis Protocols and Properties."[1] BenchChem Technical Database. Link[1]

-

Mullard, A. (2017).[1] "FDA approves CDK4/6 inhibitors."[1] Nature Reviews Drug Discovery (Contextualizing the aminopyridine scaffold in approved drugs). Link[1]

Sources

- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1685253-16-0|4-(Pyridin-4-yl)piperazin-1-amine|BLD Pharm [bldpharm.com]

Application Note: Derivatization of 4-(Piperazin-1-yl)pyridin-2-amine for SAR Studies

Executive Summary

The scaffold 4-(piperazin-1-yl)pyridin-2-amine represents a privileged pharmacophore in modern drug discovery, particularly within kinase (e.g., CDK4/6, FLT3) and GPCR (e.g., 5-HT, Dopamine) programs. Its dual-nitrogen architecture offers a distinct challenge and opportunity: the distal piperazine nitrogen (

This guide details the selective derivatization of this scaffold. It moves beyond generic organic chemistry to provide a logic-driven decision matrix for Structure-Activity Relationship (SAR) exploration, supported by validated protocols and mechanistic rationale.

Chemoinformatic Profile & Reactivity Analysis

Understanding the electronic landscape of the molecule is prerequisite to selective functionalization.

| Property | Value (Approx.) | SAR Implication |

| MW | 178.24 Da | Ideal fragment size for Lead Optimization. |

| pKa ( | ~9.2 - 9.6 | Primary Nucleophile. Highly basic; protonated at physiological pH. |

| pKa ( | ~6.7 - 7.0 | Secondary Nucleophile. Pyridine ring nitrogen; protonation site for salt formation. |

| pKa ( | < 2 (conjugate acid) | Weak Nucleophile. The exocyclic amine is electron-poor due to resonance into the pyridine ring. |

| LogP | ~0.5 | Low lipophilicity; good starting point for adding hydrophobic vectors. |

Reactivity Hierarchy

The molecule presents three nitrogen centers with distinct nucleophilicity. The success of any derivatization strategy relies on exploiting these

-

Site A (

): The aliphatic secondary amine. Most nucleophilic. Reacts readily with electrophiles (alkyl halides, aldehydes, acid chlorides) without base catalysis or protection of other sites. -

Site B (

): The exocyclic aromatic amine. Poor nucleophile. Requires strong electrophiles, catalysis (e.g., Pd-catalyzed Buchwald-Hartwig), or deprotonation (strong base) to react. -

Site C (

): The pyridine nitrogen. Generally unreactive towards electrophiles in standard conditions but can be N-oxidized or alkylated under forcing conditions (quaternization).

Strategic Decision Matrix (Visualized)

The following decision tree illustrates the logical flow for selecting a synthetic pathway based on SAR goals.

Figure 1: Strategic decision matrix for derivatizing 4-(piperazin-1-yl)pyridin-2-amine based on SAR objectives.

Experimental Protocols

Workflow A: Distal Nitrogen Derivatization (The "Solvent Front")

Rationale: The distal nitrogen is the most accessible site. Modifications here dramatically affect LogD, hERG binding, and solubility without disrupting the core binding mode.

Protocol 1: Reductive Amination (Standard)

Best for: Introducing alkyl/benzyl groups to explore hydrophobic pockets.

Reagents:

-

Substrate: 4-(piperazin-1-yl)pyridin-2-amine (1.0 eq)

-

Aldehyde/Ketone: (1.1 - 1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.

-

Acid Source: Acetic Acid (catalytic, optional but recommended for ketones).

Step-by-Step:

-

Imine Formation: Dissolve the scaffold in DCE (0.1 M). Add the aldehyde.[1][2][3][4] If the aldehyde is unreactive, add 1-2 drops of AcOH and stir for 30 min at RT.

-

Reduction: Add STAB in one portion. The reaction is typically slightly exothermic.

-

Monitoring: Monitor by LCMS. The secondary amine (

) will convert to a tertiary amine. The exocyclic amine ( -

Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash chromatography (DCM/MeOH/

).

Critical Note: Do not use

Protocol 2: Urea/Amide Synthesis

Best for: Capping the amine to reduce basicity (permeability) or engaging specific H-bond acceptors.

Reagents:

-

Electrophile: Isocyanate (for ureas) or Acid Chloride (for amides).

-

Base: Triethylamine (

) or DIPEA (1.2 eq). -

Solvent: DCM or THF (

to RT).

Selectivity Control:

Even though

-

Solution: Perform the reaction at

and add the electrophile dropwise. The

Workflow B: Exocyclic Amine Functionalization (The "Hinge")

Rationale: Modifying the 2-amino group often destroys kinase activity unless converted to a motif that mimics the H-bond donor/acceptor pattern (e.g., urea). This requires protecting the highly reactive piperazine first.

Protocol 3: Orthogonal Protection & Functionalization

Step 1: Boc-Protection of Piperazine

-

Dissolve 4-(piperazin-1-yl)pyridin-2-amine in THF/Water (1:1).

-

Add

(2.0 eq) and -

Stir at RT for 2-4 hours. The

will not react with -

Isolate the 4-(4-Boc-piperazin-1-yl)pyridin-2-amine .

Step 2: Functionalization of

-

Dissolve the Boc-protected intermediate in anhydrous DMF or Pyridine.

-

Add the Acid Chloride (1.5 eq) and heat (60-80°C) or use coupling agents (HATU/DIPEA) with prolonged reaction times.

-

Alternative: Palladium-catalyzed Buchwald-Hartwig amination can now be performed on the

if coupling with an aryl halide.

Step 3: Global Deprotection

-

Treat with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.

-

Neutralize carefully to avoid hydrolyzing the newly formed amide on the pyridine.

Synthetic Workflow Diagram

Figure 2: Synthetic workflow comparing direct derivatization vs. orthogonal protection strategies.

References

-

Reactivity of Piperazine vs.

- Source: "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives.

-

Reductive Amination Protocols

- Source: BenchChem Application Notes for Reductive Amination with Piperazin-2-ylmethanol (Analogous protocol applicability).

-

Kinase Inhibitor SAR Context

-

Source: "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors."[5] (Discusses the role of aminopyridine/pyrimidine hinge binders and solvent-front piperazines).

-

-

Selective Acylation Strategies

- Source: "Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

Strategic Utilization of 4-(Piperazin-1-yl)pyridin-2-amine in Kinase Inhibitor Design

[1][2]

Abstract

The structural motif 4-(piperazin-1-yl)pyridin-2-amine represents a privileged substructure in the design of Type I and Type I½ kinase inhibitors.[1][2] Its utility stems from a dual-function pharmacophore: the 2-aminopyridine headgroup serves as a critical hinge-binding element (forming donor-acceptor hydrogen bonds with the ATP-binding pocket), while the 4-piperazinyl tail extends into the solvent-exposed region, significantly enhancing aqueous solubility and pharmacokinetic (PK) profiles.[1][2] This application note details the robust synthesis of this building block, its protection strategies, and its subsequent coupling to core scaffolds (e.g., pyrimidines, quinazolines) to generate potent kinase inhibitor libraries.[2]

Molecule Profile & Strategic Value

| Property | Description |

| Chemical Name | 4-(Piperazin-1-yl)pyridin-2-amine |

| Common Role | Hinge Binder + Solubilizing Tail |

| Key Interactions | N1 (Pyridine): H-bond acceptor (Hinge Val/Leu)2-NH₂: H-bond donor (Hinge Glu/Met)Piperazine N: Solvent interaction / Salt formation |

| Target Classes | CDK (e.g., CDK4/6), Aurora Kinases, FLT3, MK2 |

| Solubility Impact | High (reduces LogD, provides ionizable center) |

Mechanism of Action (Structural Logic)

In a typical ATP-competitive inhibitor, the 2-aminopyridine moiety mimics the adenine ring of ATP.[1][2] The exocyclic amine acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.[1] The piperazine at the 4-position projects away from the hydrophobic pocket, breaking planarity and preventing aggregation, which is critical for oral bioavailability.[1]

Synthesis of the Building Block

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4-chloropyridine.[1][2] While the 2-amino group is electron-donating (deactivating the ring), the 4-position remains sufficiently electrophilic for substitution by secondary amines under thermal forcing.[1][2]

Protocol A: Direct SNAr with Piperazine

This method is preferred for cost-efficiency and avoids protection steps.[1][2]

Reagents:

-

Temperature: 140–160 °C[1]

Step-by-Step Procedure:

-

Charge: In a pressure-rated sealed tube (100 mL), combine 2-amino-4-chloropyridine (5.0 g, 38.9 mmol) and piperazine (16.7 g, 194.5 mmol, 5 equiv).

-

Solvent: Add n-Butanol (20 mL) to facilitate stirring, though the reaction can proceed in the melt of piperazine.

-

Reaction: Seal the tube and heat to 150 °C for 16–24 hours. Monitor by LC-MS (Target [M+H]⁺ = 179.1).[1][2]

-

Note: The large excess of piperazine acts as both the nucleophile and the base to scavenge HCl, preventing protonation of the pyridine nitrogen which would deactivate the ring.[1]

-

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove n-Butanol.

-

Extraction: Dilute the residue with DCM (100 mL) and wash with water (3 x 30 mL) to remove excess piperazine.

-

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

-

Yield: Expect 65–75% as a pale yellow solid.[2]

Protocol B: Synthesis of N-Boc Protected Analog

Required if the subsequent coupling involves electrophiles that could react with the secondary piperazine amine.[1]

Reagents:

Procedure:

Application: Coupling to Kinase Scaffolds[1][2]

The most common application involves coupling this amine to a di-halogenated core (e.g., 2,4-dichloropyrimidine) to construct the final inhibitor.[1][2]

Workflow Visualization

Caption: Synthesis of the building block and its convergent assembly into a pyrimidine-based kinase inhibitor.

Protocol C: Buchwald-Hartwig Coupling to 2-Chloropyrimidine Core

This step attaches the hinge-binding motif (the pyridine-amine) to the core scaffold.[1][2]

Reagents:

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon, charge a reaction vial with the 2-chloropyrimidine derivative (1.0 mmol), the aminopyridine building block (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (58 mg, 0.10 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap/septum.

-

Degassing: Sparge with Argon for 5 minutes.

-

Reaction: Heat to 100 °C for 4–12 hours.

-

Workup: Filter through a pad of Celite to remove palladium black.[2] Wash with EtOAc.[2]

-

Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography (DCM/MeOH).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in SNAr (Protocol A) | Incomplete conversion due to deactivation. | Increase temperature to 160°C; switch to sealed tube; ensure anhydrous conditions. |

| Bis-addition of Piperazine | Piperazine acts as a linker between two pyridines.[1][2] | Use a larger excess of piperazine (5–10 equiv) to statistically favor mono-addition.[1][2] |

| Poor Coupling (Protocol C) | Catalyst poisoning by the free piperazine amine.[1][2] | Use the N-Boc protected version of the building block.[1][2] Free secondary amines can coordinate Pd.[2] |

| Regioselectivity Issues | Coupling occurring at the wrong nitrogen. | The 2-amino group is the primary nucleophile in Buchwald couplings.[1] The piperazine NH is less reactive towards Pd-aryl species if sterically hindered, but Boc protection eliminates this risk entirely.[1][2] |

References

-

General Kinase Inhibitor Design

-

SNAr Reactivity of Pyridines

-

Spivey, A. C., & Arseniyadis, S. (2004).[2] Nucleophilic aromatic substitution of heterocycles. Science of Synthesis, 15.

-

-

Buchwald-Hartwig Coupling Protocols

-

Specific Application in CDK Inhibitors (Analogous Chemistry)

-

Synthesis of Aminopyridine Intermediates

Sources

- 1. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application and Protocol Guide for the Analytical Characterization of 4-(Piperazin-1-yl)pyridin-2-amine

Abstract

This comprehensive guide provides a suite of robust analytical methods for the characterization of 4-(Piperazin-1-yl)pyridin-2-amine, a key heterocyclic building block in pharmaceutical research and development. Recognizing the compound's structural motifs—a pyridine ring and a piperazine moiety—which are prevalent in numerous active pharmaceutical ingredients (APIs), this document details optimized protocols for identity, purity, and assay determination.[1][2] We present detailed, step-by-step procedures for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is designed for clarity, reproducibility, and scientific rigor, underpinned by explanations of the causality behind experimental choices. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Profile

4-(Piperazin-1-yl)pyridin-2-amine is a bifunctional organic molecule incorporating both a substituted pyridine and a piperazine ring system. Such N-heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and their roles as versatile synthetic intermediates.[3] Accurate and precise analytical characterization is paramount to ensure the quality, safety, and efficacy of any downstream application, from early-stage research to final product manufacturing.

This document serves as a practical, in-depth technical resource, moving beyond mere procedural lists to provide the scientific rationale for each method. All protocols are designed to be self-validating systems, aligning with modern lifecycle approaches to analytical procedures as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Table 1: Physicochemical Properties of 4-(Piperazin-1-yl)pyridin-2-amine

| Property | Value | Source |

| Chemical Structure |  | - |

| CAS Number | 1082876-26-3 (isomer) | [7] |

| Molecular Formula | C₉H₁₄N₄ | [7] |

| Molecular Weight | 178.23 g/mol | [7] |

| Appearance | Off-white to yellow or brown solid/powder | [8] |

| Predicted pKa | 7.71 ± 0.10 (most basic) | [1] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry, under inert gas | [7][8] |

Note: Some properties are based on closely related isomers or parent compounds due to limited public data on this specific isomer.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for separating the target analyte from impurities, degradation products, and related substances.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: Reversed-phase HPLC is the premier method for quantifying non-volatile, polar organic molecules like 4-(Piperazin-1-yl)pyridin-2-amine.[9] The molecule's basic nitrogen atoms necessitate careful pH control of the mobile phase to ensure symmetrical peak shape and reproducible retention. A C18 column provides excellent hydrophobic retention, while a UV detector is ideal due to the strong chromophore of the pyridine ring. The following method is optimized for the separation of the main component from potential process-related impurities.[10][11]

Experimental Protocol: HPLC for Purity and Assay

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

4-(Piperazin-1-yl)pyridin-2-amine reference standard

-

-

Sample and Standard Preparation:

-

Diluent: Methanol/Water (50:50, v/v).

-

Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-

-

Chromatographic Conditions:

Table 2: HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column offering good efficiency and retention. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) | Buffered aqueous phase to control the ionization state of the basic analytes, ensuring sharp, symmetrical peaks. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 60% B over 15 min; 60% to 95% B in 2 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 4 min. | A gradient ensures elution of both polar and non-polar impurities while maintaining a reasonable run time. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Elevated temperature reduces viscosity and improves peak shape. |

| Injection Volume | 10 µL | A small volume minimizes peak distortion. |

| Detection | UV at 275 nm | Wavelength near the absorbance maximum for the pyridine moiety. |

-

System Suitability Test (SST):

-

Before sample analysis, perform five replicate injections of the Standard Solution.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 1.5

-

Theoretical Plates: ≥ 5000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

-

-

-

Data Analysis:

-

Purity: Use the area percent method on the sample chromatogram.

-

Assay vs. Standard: Calculate the concentration of the sample against the reference standard.

-

Workflow Visualization

Caption: HPLC analysis workflow for 4-(Piperazin-1-yl)pyridin-2-amine.

Spectroscopic Analysis for Structural Identification

Spectroscopic methods provide orthogonal data for unambiguous confirmation of the chemical structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is a powerful tool for confirming molecular weight and providing structural information through fragmentation. Electrospray Ionization (ESI) is the preferred technique for polar, ionizable molecules, as it gently generates gas-phase ions.[12][13] Coupling the HPLC method above with a mass spectrometer provides retention time and mass data simultaneously.

Protocol: LC-MS for Identity Confirmation

-

Instrumentation:

-

LC system (as described in 2.1) coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an ESI source.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI. The multiple basic nitrogens readily accept a proton.

-

Scan Range: m/z 50–500. This range comfortably covers the expected molecular ion and potential fragments.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Drying Gas Flow: 10 L/min

-

-

Expected Results:

-

Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺. For C₉H₁₄N₄, the expected monoisotopic mass is 178.1218, so the target m/z is ~179.1291.[14]

-

Fragmentation: MS/MS analysis can be performed on the m/z 179 precursor ion to elicit characteristic fragments, such as the loss of the piperazine ring or cleavage within the ring, confirming connectivity.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the definitive method for structural elucidation, providing detailed information about the carbon-hydrogen framework.[2][17] The predicted spectrum for 4-(Piperazin-1-yl)pyridin-2-amine has distinct regions corresponding to the pyridine and piperazine moieties.

Protocol: ¹H and ¹³C NMR

-

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons (NH, NH₂).

-

-

Data Acquisition:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment if needed.

-

-

Expected Spectral Features (in DMSO-d₆):

-

¹H NMR:

-

Pyridine Protons: Three signals in the aromatic region (~6.0–8.0 ppm). Expect a doublet for the proton adjacent to the NH₂, a doublet for the proton furthest from the nitrogen atoms, and a doublet of doublets for the proton in between.

-

Piperazine Protons: Two sets of multiplets, likely broad, in the aliphatic region (~2.8–3.5 ppm), corresponding to the CH₂ groups adjacent to the pyridine and the CH₂ groups adjacent to the NH.[17]

-

Amine Protons: A broad singlet for the piperazine NH (~2.5-4.0 ppm, can vary) and a broad singlet for the pyridine NH₂ (~5.5-6.5 ppm). These peaks will disappear upon D₂O exchange.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals in the aromatic/olefinic region (~100–160 ppm), with the carbon bearing the NH₂ group being the most upfield and the carbons adjacent to the ring nitrogen being downfield.

-

Piperazine Carbons: Two signals in the aliphatic region (~40–55 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique for identifying the presence of key functional groups, serving as a robust identity test.[18] The spectrum will be characterized by vibrations from the N-H, C-H, C=C, C=N, and C-N bonds.[19][20][21]

Protocol: ATR-FTIR

-

Instrumentation:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Data Acquisition:

-

Collect the spectrum from 4000 to 400 cm⁻¹, typically averaging 16-32 scans.

-

-

Expected Characteristic Absorption Bands:

Table 3: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3350–3200 | N-H Stretch | Secondary Amine (-NH-) |

| 3100–3000 | C-H Stretch | Aromatic (Pyridine) |

| 2950–2800 | C-H Stretch | Aliphatic (Piperazine) |

| 1650–1580 | C=C and C=N Ring Stretching | Pyridine Ring |

| 1640–1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1350–1250 | C-N Stretch | Aromatic Amine |

| 1200–1020 | C-N Stretch | Aliphatic Amine |

Analytical Method Validation Strategy

Rationale: Every analytical procedure must be validated to demonstrate its fitness for the intended purpose.[5][22] The validation process follows a lifecycle approach, ensuring the method is robust and reliable from development through routine use.[4][23][24][25] This strategy is grounded in the principles of ICH Q2(R2).[26][27]

Table 4: Validation Parameters for the HPLC Assay Method

| Parameter | Purpose | Typical Experiment |

| Specificity | To demonstrate that the signal is unequivocally from the analyte. | Analyze placebo, impurities, and degradation samples (acid, base, peroxide, heat, light) to show no interference at the analyte's retention time. |

| Linearity | To show that results are directly proportional to concentration. | Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of nominal). |

| Range | The interval over which the method is precise, accurate, and linear. | Confirmed by the linearity and accuracy studies. |

| Accuracy | To measure the closeness of test results to the true value. | Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. |

| Precision | To measure the scatter of results from multiple analyses of the same sample. | - Repeatability: 6 replicate sample preparations or 9 determinations across the range. - Intermediate Precision: Repeat repeatability on a different day, with a different analyst, or on different equipment. |

| LOD / LOQ | To determine the lowest concentration that can be reliably detected/quantified. | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). |

Workflow Visualization

Caption: The Analytical Procedure Lifecycle, aligned with USP <1220>.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of 4-(Piperazin-1-yl)pyridin-2-amine. The combination of chromatographic separation (HPLC) for quantitative analysis of purity and assay, along with spectroscopic techniques (MS, NMR, FTIR) for unequivocal identity confirmation, ensures a thorough understanding of the material's quality. Adherence to the principles of method validation and the analytical lifecycle approach guarantees that these methods are robust, reliable, and fit for their intended purpose in a regulated research and manufacturing environment.

References

-

PubChem. 4-(Piperazin-1-yl)pyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-(pyridin-2-yl)piperazin-1-amine. National Center for Biotechnology Information. Available from: [Link]

- Fortin, J., et al. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.

-

Gunasekaran, S., & Anita, B. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available from: [Link]

-

USP. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. Available from: [Link]

-

Chinese Journal of Pharmaceutical Analysis. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. Available from: [Link]

- Jennings, A. L., & Boggs, J. E. (1964). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry.

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

-

ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. Available from: [Link]

- Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available from: [Link]

- Martin, G. P., et al. Proposed New USP General Chapter: The Analytical Procedure Lifecycle ⟨1220⟩. USP.

-

ResearchGate. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate. Available from: [Link]

-

MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. MDPI. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

- Uges, D. R., et al. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry.

-

IntuitionLabs. Understanding ICH Q2(R2) Guidelines for Analytical Validation. IntuitionLabs. Available from: [Link]

-

Pharmaffiliates. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. Pharmaffiliates. Available from: [Link]

-

LabRulez. USP <1220> Analytical Procedure Lifecycle. LabRulez. Available from: [Link]

- Creaser, C. S., et al. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Analytical Chemistry.

-

Semantic Scholar. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar. Available from: [Link]

-

ResearchGate. (PDF) Proposed new USP general chapter: The analytical procedure lifecycle 〈1220〉. ResearchGate. Available from: [Link]

-

ResearchGate. HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]

- Spreckelmeyer, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. Available from: [Link]

-

ICH. Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Available from: [Link]

-

Spectroscopy Online. Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Spectroscopy Online. Available from: [Link]

-

YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available from: [Link]

-

NIST. Piperidine. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available from: [Link]

Sources

- 1. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uspnf.com [uspnf.com]

- 5. database.ich.org [database.ich.org]

- 6. usp.org [usp.org]

- 7. 1082876-26-3|5-(Piperazin-1-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PubChemLite - 4-(pyridin-2-yl)piperazin-1-amine (C9H14N4) [pubchemlite.lcsb.uni.lu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. semanticscholar.org [semanticscholar.org]

- 21. scispace.com [scispace.com]

- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. uspnf.com [uspnf.com]

- 24. dsdpanalytics.com [dsdpanalytics.com]

- 25. researchgate.net [researchgate.net]

- 26. intuitionlabs.ai [intuitionlabs.ai]

- 27. database.ich.org [database.ich.org]

improving reaction yield for 4-(Piperazin-1-yl)pyridin-2-amine synthesis

Technical Support Ticket: #PIP-PYR-004 Subject: Optimization of Reaction Yield for 4-(Piperazin-1-yl)pyridin-2-amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: Low yield and difficult isolation during the synthesis of 4-(piperazin-1-yl)pyridin-2-amine. Root Cause Analysis: The synthesis of this scaffold presents a "perfect storm" of chemical challenges:

-

Electronic Deactivation: You are likely starting from 4-halo-2-aminopyridine. The 2-amino group is a strong electron donor (+M effect), which significantly increases electron density in the pyridine ring. This deactivates the 4-position toward Nucleophilic Aromatic Substitution (

), making the displacement of the halogen sluggish. -

Bis-Alkylation: Piperazine is a dual nucleophile. Without strict stoichiometric control, the product acts as a nucleophile for a second equivalent of the starting material, forming the "dumbbell" dimer impurity.

-

Polarity Trap: The product is highly polar (logP ~0.5) and amphoteric. Standard aqueous workups (EtOAc/Water extraction) often result in >50% product loss into the aqueous phase.

Strategic Decision Matrix

Before proceeding, select your protocol based on your available equipment and starting material constraints.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate reactivity and equipment availability.

Detailed Protocols

Method A: The "Brute Force" Thermal (Recommended for 4-Chloro)

Best for: Robust scale-up, avoiding heavy metals.

The Fix: The 2-amino group deactivates the ring. To overcome this, we must use solvent-free conditions (or minimal polar aprotic solvent) and extreme excess of nucleophile .

Protocol:

-

Stoichiometry: Mix 4-chloro-2-aminopyridine (1.0 eq) with Piperazine (10.0 eq) .

-

Why? The massive excess acts as both solvent and base, and statistically prevents the mono-product from reacting again (dimerization).

-

-

Reaction:

-

Sealed Tube/Autoclave: Heat to 160–180°C for 12–24 hours.

-

Microwave: 180°C for 45–60 minutes (high absorption setting).

-

-

Workup (Crucial):

-

Do NOT partition between water and ethyl acetate.

-

Dilute the reaction mixture with DCM (Dichloromethane).

-

Wash with minimal saturated

(only if necessary to remove salts). -

Better option: Evaporate volatiles directly (high vacuum to remove excess piperazine, which sublimes/boils off).

-

Method B: Buchwald-Hartwig Amination (Recommended for 4-Bromo)

Best for: High value substrates, mild conditions.

The Fix: Palladium catalysis bypasses the electronic deactivation of the ring.

Protocol:

-

Reagents:

-

Substrate: 4-bromo-2-aminopyridine (1.0 eq).

-

Nucleophile: N-Boc-piperazine (1.2 eq) (Use Boc-protected to prevent catalyst poisoning by the secondary amine).

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos or BINAP (4 mol%). Note: Bidentate ligands are essential to prevent the pyridine nitrogen from displacing the ligand on the Pd center.

-

Base:

(Sodium tert-butoxide) (1.5 eq). -

Solvent: Toluene or Dioxane (anhydrous, degassed).[1]

-

-

Reaction: Heat at 100°C under Argon for 4–12 hours.

-

Deprotection: Treat the isolated intermediate with TFA/DCM to remove the Boc group.

Troubleshooting & Optimization (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Reaction stalls at ~50% conversion (Method A) | HCl salt formation. | As the reaction proceeds, HCl is generated, protonating the piperazine. Ensure you are using at least 5–10 eq of piperazine. The excess acts as an "HCl sink." |

| "Dumbbell" Dimer formation | Low piperazine concentration. | You are likely running the reaction in a dilute solvent (e.g., EtOH or DMF). Run it neat (melted piperazine) or in minimal NMP. |

| Product absent after aqueous workup | Product is water-soluble. | Stop using water washes. Use a "dry loading" technique: concentrate the reaction mixture onto silica gel and purify via flash chromatography using DCM/MeOH/NH3 (90:9:1). |

| Catalyst death (Method B) | Poisoning by free amine. | The primary amine at position 2 can bind Pd. Use 4-bromo-2-(Boc-amino)pyridine as the starting material to sterically hinder the pyridine nitrogen and mask the amine. |

Purification Workflow: The "Polar Trap" Solution

The most common point of failure is not the reaction, but the isolation.

Figure 2: Purification workflow designed to retain polar aminopyridine derivatives.

References

- S_NAr Reactivity of Pyridines: Topic: Comparative reactivity of halopyridines and the deactivating effect of amino substituents. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Context: Explains why 4-chloro-2-aminopyridine requires forcing conditions compared to 2-chloropyridine.

-

Buchwald-Hartwig Optimization for Pyridines

-

Synthesis of Rho Kinase Inhibitors (Relevant Scaffold)

- Topic: Specific protocol for reacting 4-chloropyridin-2-amine derivatives with piperazine using high-temper

-

Source:US Patent 2010/0041646 A1. (2010). "Rho Kinase Inhibitors."[3]

- Context: Describes the industrial preparation of 4-(piperazin-1-yl)

- URL

- Topic: Confirmation that C2 is more reactive than C4 in 2,4-dichloropyridine, necessitating the use of 4-halo-2-aminopyridine precursors for this specific target.

Sources

addressing solubility issues of 4-(Piperazin-1-yl)pyridin-2-amine in experiments

Technical Support Center: 4-(Piperazin-1-yl)pyridin-2-amine

Welcome to the technical support guide for 4-(Piperazin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. Our goal is to provide you with the scientific rationale and practical protocols needed to ensure the successful use of this compound in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(Piperazin-1-yl)pyridin-2-amine is not dissolving in my aqueous buffer (e.g., PBS). What is the primary reason for this, and what is my first step?

Answer:

The limited aqueous solubility of 4-(Piperazin-1-yl)pyridin-2-amine under neutral pH conditions is due to its chemical structure. The molecule is a weak base containing two primary sites for protonation: the piperazine ring nitrogens and the pyridine ring nitrogen.[1][2] In a neutral buffer like PBS (pH ≈ 7.4), the compound exists predominantly in its less soluble, neutral free-base form.

Your first and most effective step is to adjust the pH. By acidifying the solution, you protonate the basic nitrogen atoms, forming a more soluble salt.

Causality: The protonated form of the molecule is a cation. This charged species readily forms favorable ion-dipole interactions with polar water molecules, dramatically increasing its solubility compared to the neutral form, which relies on less favorable hydrogen bonding.[3]

Q2: What is the optimal pH range for dissolving 4-(Piperazin-1-yl)pyridin-2-amine in an aqueous solution?

Answer:

The optimal pH for solubilization is at least 1-2 pH units below the lowest pKa of the compound's major basic centers. The piperazine moiety is a weak base with two pKa values, approximately 5.35 and 9.73.[1][2] To ensure complete protonation and maximize solubility, a pH of 4.0 to 5.0 is recommended. At this pH, the compound will be in its dicationic salt form, which is highly water-soluble.

Q3: I need to prepare a high-concentration stock solution. What solvent should I use?

Answer:

For high-concentration stock solutions, an organic solvent is the preferred choice. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. Many aminopyridine and piperazine-containing compounds show high solubility in DMSO.[4][5]

Best Practice Workflow:

-

Prepare the stock solution in 100% DMSO (e.g., 10 mM or higher, solubility permitting).

-

Aliquot the stock into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[5]

-

Store at -20°C or -80°C in a desiccated environment.

Q4: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic solvent, crashes out of solution when introduced to the predominantly aqueous environment where its solubility is much lower.

Here are several strategies to mitigate this, which can be visualized in the workflow diagram below:

-

Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[5][6]

-

Acidify the Aqueous Buffer: Before adding the DMSO stock, pre-adjust the pH of your dilution buffer to an acidic range (e.g., pH 4-5) as described in Q2. This will create a more favorable environment for the compound to remain in its soluble, protonated state. Remember to verify that the final pH is compatible with your experimental system (e.g., cells, enzymes).

-

Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar solutes.[7][8] For cell-based assays, a small percentage of a biocompatible co-solvent like PEG 400 or propylene glycol can be included in the final aqueous medium.[9][10]

-

Increase Mixing Energy: When diluting, do not simply drop the DMSO stock into the buffer. Instead, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.[5]

Solubility Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with 4-(Piperazin-1-yl)pyridin-2-amine.

Caption: Decision workflow for solubilizing 4-(Piperazin-1-yl)pyridin-2-amine.

Quantitative Data Summary

While specific solubility data for 4-(Piperazin-1-yl)pyridin-2-amine is not widely published, the properties of its constituent moieties provide a strong basis for solvent selection.

| Solvent System | Expected Solubility | Rationale & Notes |

| Water (pH 7.0) | Poor | The compound is in its neutral, free-base form.[3] |

| Aqueous Acid (pH < 5.0) | High | Formation of a highly soluble protonated salt.[11][12] |

| DMSO | High | A powerful, polar aprotic solvent effective for many research compounds.[4][5] |

| Ethanol | Moderate | Aminopyridines and piperazines show some solubility in alcohols.[11][13] |

| PBS (pH 7.4) | Poor | Similar to neutral water; insufficient protonation.[4] |

| Diethyl Ether | Insoluble | Piperazine itself is insoluble in ether, a non-polar solvent.[1][2] |

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 4-(Piperazin-1-yl)pyridin-2-amine (MW: 192.27 g/mol ) in DMSO.

Materials:

-

4-(Piperazin-1-yl)pyridin-2-amine powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or amber vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Weigh Compound: Accurately weigh out 1.92 mg of the compound and transfer it to a sterile vial.

-

Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

-

Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes.[5]

-

Apply Energy (if needed): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming to 37°C can also be used, but check compound stability information first.[5]

-

Visual Inspection: Ensure the solution is clear and free of any visible particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: pH-Modification for Aqueous Solubilization

Objective: To prepare a 1 mM aqueous solution by direct dissolution using pH adjustment.

Materials:

-

4-(Piperazin-1-yl)pyridin-2-amine powder

-

Deionized water

-

1 M Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

Procedure:

-

Weigh Compound: Weigh 1.92 mg of the compound and add it to a beaker containing 8 mL of deionized water.

-

Create Slurry: Place the beaker on a stir plate and begin stirring. The compound will likely form a slurry and not dissolve completely.

-

Acidify: While monitoring with a calibrated pH meter, add 1 M HCl dropwise to the stirring slurry.

-

Observe Dissolution: As the pH decreases, the powder will begin to dissolve. Continue adding acid until the solution becomes completely clear.

-

Target pH: The target pH for full dissolution should be in the range of 4.0-5.0.

-

Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a 10 mL volumetric flask and add deionized water to reach the final 10 mL mark. This ensures a final concentration of 1 mM.

-

Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.

Caption: pH-dependent equilibrium of the amine group.

References

- Vertex AI Search. 4-Aminopyridine | Solubility of Things.

- Wikipedia. Piperazine.

- ChemicalBook. Piperazine compounds.

- Cayman Chemical. 4-Aminopyridine - PRODUCT INFORMATION.

- Reddit. How to tackle compound solubility issue : r/labrats.

- PubChem - NIH. Piperazine | C4H10N2 | CID 4837.

- ChemicalBook. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5.

- ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.

- Wikipedia. Piperazine.

- Wikipedia. 2-Aminopyridine.

- PubMed Central - NIH. Solubilization techniques used for poorly water-soluble drugs.

- ResearchGate. How to enhance drug solubility for in vitro assays?.

- PubMed Central - NIH. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

- PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.

- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

- ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.

- Semantic Scholar. Co-solvency and anti-solvent method for the solubility enhancement.

- ResearchGate. (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ.

- PubMed Central - NIH. Considerations regarding use of solvents in in vitro cell based assays.

- ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate.

- Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

- TCI Chemicals. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6.

- bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

- YouTube. MedChem Essentials: Solubility part 2.

- Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.

- ChemicalBook. Piperazine | 110-85-0.

- American Pharmaceutical Review. Solubility Enhancement: Novel Approaches to Rational Formulation Choice.

- Semantic Scholar. Techniques to improve the solubility of poorly soluble drugs.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- CLEARSYNTH. 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine.

- Ataman Kimya. PIPERAZINES.

Sources

- 1. Piperazine [medbox.iiab.me]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

- 11. Piperazine compounds [m.chemicalbook.com]

- 12. brieflands.com [brieflands.com]

- 13. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

preventing N-alkylation side products with piperazine compounds

A Senior Application Scientist's Guide to Preventing Dimerization and Other Side Reactions

Welcome to the technical support hub for piperazine chemistry. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when working with this incredibly useful but often tricky scaffold. The symmetrical nature of piperazine, with its two nucleophilic nitrogen atoms, is a double-edged sword. While it provides a versatile platform for drug discovery, it frequently leads to a frustrating and common side reaction: N,N'-dialkylation.

This guide is designed to move beyond simple protocols and delve into the causality behind common issues. We will explore the mechanisms that lead to side product formation and provide you with robust, field-proven strategies to achieve clean, selective mono-N-alkylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the N-alkylation of piperazine. Each issue is broken down by its probable cause, followed by actionable solutions and the scientific rationale behind them.

Issue 1: My primary product is the undesired N,N'-dialkylated piperazine.

Probable Cause: The two nitrogen atoms of the piperazine ring have nearly identical reactivity. After the first alkylation, the second nitrogen (N') remains sufficiently nucleophilic to react with the alkylating agent present in the reaction mixture, leading to the dialkylated side product.[1][2] This problem is exacerbated when the reaction is run with a 1:1 stoichiometry of piperazine to the alkylating agent.

Solutions:

-

Stoichiometric Control (The "Brute Force" Method):

-

What to do: Use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.

-

Why it works: By flooding the reaction with unreacted piperazine, you statistically favor the alkylating agent encountering an un-substituted piperazine molecule over a mono-substituted one.[2] This simple approach can effectively push the reaction towards the mono-alkylated product.

-

Considerations: This method is atom-inefficient and can create significant downstream purification challenges, as you must separate your product from a large excess of unreacted starting material.

-

-

Monoprotection Strategy (The "Elegant" Method):

-

What to do: Temporarily "block" one of the nitrogen atoms with a protecting group, such as tert-Butoxycarbonyl (Boc). Perform the alkylation on the remaining free nitrogen, and then remove the protecting group.[3][4]

-

Why it works: The protecting group renders one nitrogen non-nucleophilic, forcing the alkylation to occur selectively at the other site. This is the cleanest and often most reliable method for achieving mono-alkylation.[3] The electron-withdrawing nature of the Boc group attenuates the nucleophilicity of the protected nitrogen.[5]

-

Considerations: This strategy adds two steps to your synthesis (protection and deprotection), but the high selectivity and simplified purification often save time in the long run.

-

-

Monoprotonation Strategy (The "In Situ" Method):

-

What to do: React piperazine with one equivalent of a suitable acid to form a monopiperazinium salt in situ.

-

Why it works: Protonating one nitrogen atom drastically reduces its nucleophilicity, effectively deactivating it towards the alkylating agent.[2] This directs the substitution to the remaining free nitrogen base. This method can yield excellent results, producing mono-alkylated product that is substantially free of the di-alkylated derivative.[1][2] The pKa of the mono- and bis-protonated piperazine are significantly different (pKa1 ≈ 5.4, pKa2 ≈ 9.6), which allows for this selective deactivation.[3]

-

Considerations: The choice of acid is critical. The acid's dissociation constant should be lower than the second acid dissociation constant of piperazine in the chosen solvent to ensure selective monoprotonation.[1] Hydrochloric acid is commonly used.[1][6]

-

Issue 2: My product is highly water-soluble and won't extract from the aqueous layer.

Probable Cause: You have likely formed a quaternary ammonium salt. This occurs when the newly substituted nitrogen atom of your mono-alkylated product undergoes a second alkylation on the same nitrogen. This is particularly common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[3] The resulting positive charge on the nitrogen makes the compound extremely polar and water-soluble.

Solution:

-

Switch to Reductive Amination:

-

What to do: Instead of using an alkyl halide, react a mono-protected piperazine (e.g., Boc-piperazine) with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4]

-

Why it works: The mechanism of reductive amination involves the formation of an iminium ion intermediate, which is then reduced. This pathway does not proceed through the type of Sₙ2 reaction that leads to over-alkylation and quaternary salt formation, thus completely avoiding this side reaction.[2][4]

-

Considerations: This method requires a protecting group strategy and is best suited for when direct alkylation with halides proves problematic.

-

Issue 3: The reaction is sluggish, or my yield is very low even with minimal side products.

Probable Cause: Reaction conditions, such as the choice of base, solvent, and temperature, are suboptimal. The nucleophilicity of piperazine and the reactivity of the alkylating agent are highly dependent on these factors.

Solutions:

-

Optimize Your Base and Solvent System:

-

What to do: For direct alkylations, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often a good choice to scavenge the H-X produced.[3] Pair it with a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), which can help dissolve the reagents and facilitate the Sₙ2 reaction.

-

Why it works: The base is crucial for neutralizing the acid byproduct of the reaction, which would otherwise protonate and deactivate the piperazine starting material. The solvent choice influences the solubility of reactants and the rate of the Sₙ2 reaction. Careful optimization of stoichiometry, solvent, and base is a cornerstone of green chemistry principles to avoid over-alkylation.[7]

-

-

Increase Temperature:

-

What to do: Gently heat the reaction mixture. Refluxing in acetonitrile is a common condition.

-

Why it works: Increasing the temperature provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. However, be cautious, as excessive heat can also promote side reactions.

-

Visualizing the Problem and Solutions

To better understand the choices in your experimental design, these diagrams illustrate the core chemical challenge and the strategic workflows to overcome it.

Caption: The core challenge of piperazine alkylation leading to a mixture of products.

Caption: Step-wise workflow for the highly selective monoprotection strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for piperazine?

A: The tert-Butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for piperazine.[4] It is easily introduced using Di-tert-butyl dicarbonate (Boc₂O) and can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) that are typically orthogonal to many other functional groups.[8] Other groups like Acetyl or Carboxybenzyl (Cbz) can also be used.[2]

Q2: Can I just use an excess of my alkylating agent to drive the reaction to the N,N'-dialkylated product if that's what I want?

A: Yes. To favor the N,N'-dialkylated product, you would typically use at least two equivalents of the alkylating agent and a suitable base to ensure the reaction goes to completion. A rapid method for forming N,N'-disubstituted piperazines has been developed for applications like PET labeling.[9]

Q3: My alkylating agent is very sterically hindered. What should I do?

A: Steric hindrance can significantly slow down Sₙ2 reactions. You may need to use more forcing conditions, such as higher temperatures or a stronger, non-nucleophilic base like sodium hydride (NaH) in a solvent like DMF or THF. Be sure to monitor the reaction carefully for decomposition of your starting materials.

Q4: Is it possible to perform C-H alkylation on the piperazine ring instead of N-alkylation?

A: Yes, this is an advanced and distinct area of piperazine chemistry. Direct C-H functionalization typically requires specialized methods, often involving photoredox catalysis or directed metalation, to activate the C-H bonds adjacent (in the α-position) to the nitrogen atoms.[10][11][12] These methods are powerful for creating highly decorated piperazine scaffolds but are mechanistically very different from standard N-alkylation.

Data Summary: Comparing Mono-Alkylation Strategies

| Strategy | Key Steps | Pros | Cons | Typical Yield |

| Excess Piperazine | 1. Reaction | Simple, one-step process. | Atom inefficient; difficult purification. | Moderate to Good |

| Monoprotection | 1. Protect2. Alkylate3. Deprotect | Very high selectivity; clean reaction; easy purification. | Multi-step; requires protecting group chemistry. | High to Excellent |

| Monoprotonation | 1. Salt Formation2. Alkylation | Good selectivity; one-pot procedure. | Requires careful control of stoichiometry and pH. | Good to High |

| Reductive Amination | 1. Protect2. Reductive Amination3. Deprotect | Avoids quaternary salt formation.[2][4] | Multi-step; requires an aldehyde/ketone equivalent. | Good to High |

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine

This protocol is a foundational step for the monoprotection and reductive amination strategies.

-

Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled piperazine solution over 1-2 hours with vigorous stirring.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue. The di-Boc protected piperazine is insoluble and can be removed by filtration. The aqueous solution, containing the desired mono-Boc-piperazine and excess piperazine, is then extracted multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).[3]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1-Boc-piperazine, which is often a white solid pure enough for the next step.